molecular formula C14H18O4 B1471845 Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate CAS No. 1368217-39-3

Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate

Cat. No. B1471845
CAS RN: 1368217-39-3
M. Wt: 250.29 g/mol
InChI Key: BEOUNAKQWYCZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate, also known as Ethyl 4-isopropoxy-2-methylbenzoate, is an ester of benzoic acid and isopropanol. It is a colorless liquid that is insoluble in water but soluble in many organic solvents. Ethyl 4-isopropoxy-2-methylbenzoate is used as a starting material for the synthesis of various compounds, such as drugs, agrochemicals, and fragrances. It is also used as an intermediate in the synthesis of other esters.

Mechanism of Action

Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate 4-isopropoxy-2-methylbenzoate is a colorless liquid that is insoluble in water but soluble in many organic solvents. When heated in the presence of a strong acid catalyst, it undergoes an esterification reaction to form ethyl 4-isopropoxy-2-methylbenzoate. This reaction is catalyzed by the acid, which protonates the oxygen atom of the carboxylic acid, facilitating the nucleophilic attack of the alcohol on the carboxylic acid. The product of the reaction is an ester, which is then extracted with an organic solvent.
Biochemical and Physiological Effects
Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate 4-isopropoxy-2-methylbenzoate is not known to have any significant biochemical or physiological effects. It is not toxic and is not known to have any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 4-isopropoxy-2-methylbenzoate in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a colorless liquid that is insoluble in water but soluble in many organic solvents, making it easy to work with. The main limitation of using ethyl 4-isopropoxy-2-methylbenzoate in laboratory experiments is that it is not very reactive, so it may take longer to synthesize the desired product.

Future Directions

There are a number of potential future directions for the use of ethyl 4-isopropoxy-2-methylbenzoate. It could be used as a starting material for the synthesis of new drugs, agrochemicals, and fragrances. It could also be used as an intermediate in the synthesis of other esters. Additionally, it could be used as a reagent in the synthesis of other compounds, such as cyclic ethers, amines, and nitro compounds. Finally, it could be used in the development of new catalysts for the esterification reaction.

Scientific Research Applications

Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate 4-isopropoxy-2-methylbenzoate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various drugs, agrochemicals, and fragrances. It has also been used as an intermediate in the synthesis of other esters. Additionally, it has been used as a reagent in the synthesis of other compounds, such as cyclic ethers, amines, and nitro compounds.

properties

IUPAC Name

ethyl 2-(2-methyl-4-propan-2-yloxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-5-17-14(16)13(15)12-7-6-11(8-10(12)4)18-9(2)3/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOUNAKQWYCZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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